ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of amido-nitriles.
Coupling Reactions: The tetrazole and thiazole rings are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring makes it a potential candidate for drug design, particularly for its bioisosteric properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activities, such as antibacterial and antifungal properties, make it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thiazole ring may also contribute to the compound’s activity by stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
- 4-({2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)benzoic Acid Derivatives
Uniqueness
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the combination of the tetrazole and thiazole rings, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Biological Activity
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The compound has a complex structure featuring a thiazole ring , a tetrazole moiety , and an ethyl ester functional group . Its molecular formula is C14H12N6O3S with a molecular weight of 344.35 g/mol . The presence of the thiazole and tetrazole rings is crucial for its biological activity, as these groups are known to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the thiazole ring : This may involve the reaction of appropriate carbonyl compounds with thiosemicarbazides.
- Introduction of the tetrazole moiety : This can be achieved through cyclization reactions involving azides or other nitrogen-containing compounds.
- Esterification : The final step often includes the formation of the ethyl ester.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing thiazole and tetrazole functionalities have shown promising activity against various bacterial and fungal strains.
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole derivatives | Antibacterial | 50 µg/mL against Bacillus subtilis |
Ethyl 2-amino thiazole | Antimicrobial | 25 µg/mL against Staphylococcus aureus |
Ethyl 2-(N-(substituted phenyl)thiazole derivatives | Antifungal | 30 µg/mL against Aspergillus niger |
The studies indicate that compounds with nitro and amino substituents exhibit higher antibacterial activity .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented, with some compounds demonstrating significant cytotoxic effects on cancer cell lines. For instance:
- Compounds containing thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia).
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HT-29 | 1.98 ± 1.22 |
Compound B | Jurkat | 1.61 ± 1.92 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .
Case Studies
A study published in Chemistry & Biology Interface explored a series of thiazole derivatives including this compound. The findings revealed that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics .
Another investigation focused on the anticancer properties of related thiazoles, highlighting their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Properties
Molecular Formula |
C14H12N6O3S |
---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21) |
InChI Key |
HMJKSKJWMWLYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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